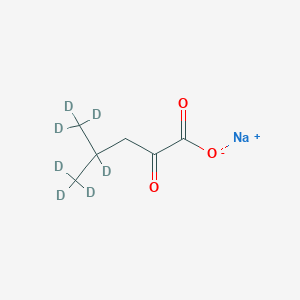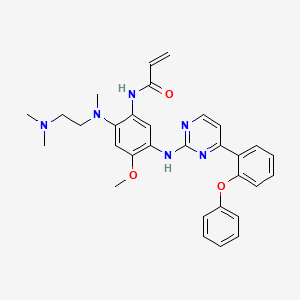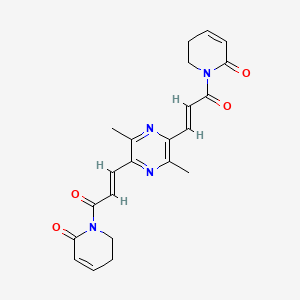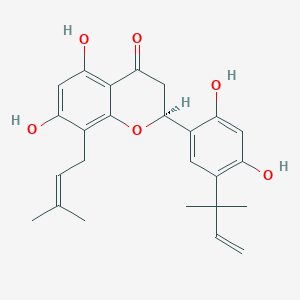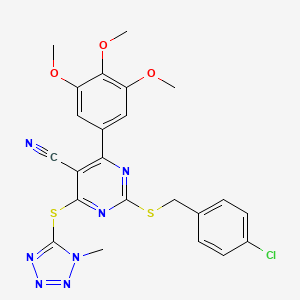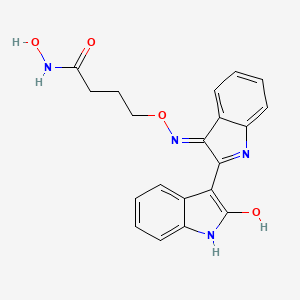
Cdk/hdac-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk/hdac-IN-1 is a compound known for its potent inhibitory activity towards cyclin-dependent kinases (CDK) and histone deacetylases (HDAC). It exhibits significant inhibitory activity towards CDK2, CDK4, CDK6, and HDAC6. This dual inhibition makes it a promising candidate for therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk/hdac-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed information is often available in specialized chemical databases and publications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Cdk/hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Cdk/hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CDK and HDAC enzymes.
Biology: Employed in research to understand cell cycle regulation and epigenetic modifications.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in inhibiting tumor growth and inducing apoptosis.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
Mechanism of Action
Cdk/hdac-IN-1 exerts its effects by inhibiting the activity of CDK and HDAC enzymes. This inhibition leads to alterations in gene expression, cell cycle arrest, and induction of apoptosis. The molecular targets include CDK2, CDK4, CDK6, and HDAC6, which are involved in regulating cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
Cdk/hdac-IN-3: Another dual inhibitor targeting CDK and HDAC enzymes with similar inhibitory activity.
Quisinostat: A broad-spectrum HDAC inhibitor used in combination with CDK inhibitors for therapeutic applications.
Flavopiridol: A pan-CDK inhibitor often used in combination with HDAC inhibitors for enhanced therapeutic effects
Uniqueness
Cdk/hdac-IN-1 is unique due to its potent dual inhibition of both CDK and HDAC enzymes, making it a versatile compound for various research and therapeutic applications. Its ability to target multiple pathways simultaneously provides a significant advantage over single-target inhibitors .
Properties
Molecular Formula |
C20H18N4O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-hydroxy-4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutanamide |
InChI |
InChI=1S/C20H18N4O4/c25-16(23-27)10-5-11-28-24-18-13-7-2-4-9-15(13)21-19(18)17-12-6-1-3-8-14(12)22-20(17)26/h1-4,6-9,22,26-27H,5,10-11H2,(H,23,25)/b24-18+ |
InChI Key |
FJGBGCCFCHEKGZ-HKOYGPOVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCCC(=O)NO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



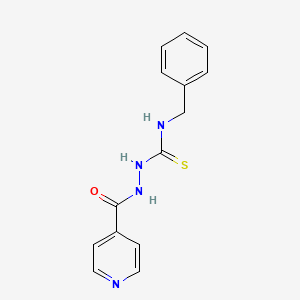
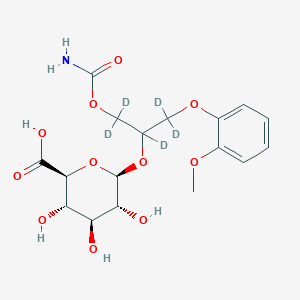
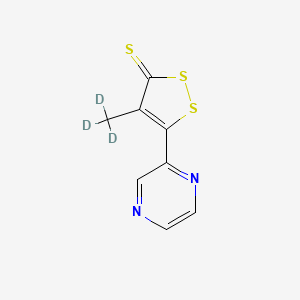
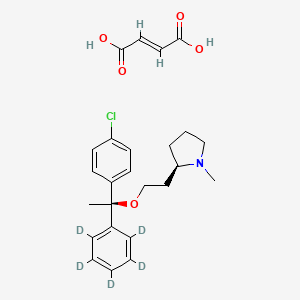

![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
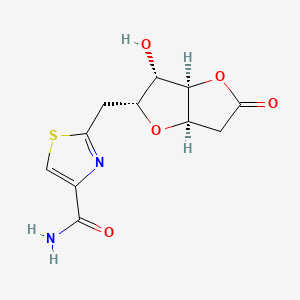
![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
